1-(4-Chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-13-7-9-14(10-8-13)20-18(24)21-15-4-3-5-16(12-15)22-11-2-1-6-17(22)23/h3-5,7-10,12H,1-2,6,11H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITQTMUSSCJODF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea typically involves the reaction of 4-chloroaniline with isocyanates or carbamates under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the urea linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The industrial synthesis may also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorophenyl group in the compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the replacement of the chlorine atom with the nucleophile, forming new functionalized compounds.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological studies, the compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to study enzyme mechanisms or receptor binding.
Medicine: The compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific context of its use. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- The 4-chlorophenyl group is a conserved feature, likely contributing to receptor binding via hydrophobic interactions .
- Substituents on the second phenyl ring (e.g., 2-oxopiperidinyl, pyridinyl, quinolinyl) dictate selectivity and potency. For instance, the 2-oxopiperidinyl group in the target compound may enhance solubility compared to bulkier substituents like quinolinyl .
- Pyridine-based substituents (e.g., in PSNCBAM-1) introduce hydrogen-bonding and π-π stacking interactions critical for CB1 modulation .
Cannabinoid CB1 Receptor Modulation
Diarylureas are known for their allosteric modulation of CB1. Comparative studies reveal:
Table 2: CB1 Receptor Activity of Selected Compounds
SAR Insights :
- Electron-withdrawing groups (e.g., chloro) on the phenyl ring improve metabolic stability .
- Heterocyclic substituents (e.g., pyridine, quinoline) enhance potency by interacting with CB1’s allosteric site .
Antifungal Activity
- Compound 4h (1-(3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea) showed MIC = 62.5 µg/ml against C. albicans .
Physicochemical and Pharmacokinetic Properties
- Solubility : The 2-oxopiperidinyl group in the target compound may improve aqueous solubility compared to lipophilic substituents like fluorenyl (e.g., Compound 45: logP = 4.2) .
- Stability : Urea derivatives are generally stable under physiological conditions but may undergo hydrolysis in strongly acidic/basic environments .
Biological Activity
1-(4-Chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea, commonly referred to as a phenylurea derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic applications, particularly in oncology and antimicrobial therapy.
- Molecular Formula : C24H24ClN5O3
- Molecular Weight : 465.93 g/mol
- CAS Number : 2029205-64-7
- Purity : >95% (HPLC)
The compound features a chlorophenyl group and a piperidinyl moiety, which are critical for its biological interactions.
Research indicates that this compound exerts its biological effects through various mechanisms:
- Inhibition of Enzyme Activity : The compound has shown potential as an inhibitor of penicillin-binding proteins (PBPs), particularly PBP4 in Staphylococcus aureus, which is crucial for bacterial cell wall synthesis and integrity .
- Anticancer Properties : Studies have demonstrated that this phenylurea derivative can induce apoptosis in cancer cells by modulating key apoptotic pathways. It enhances the expression of pro-apoptotic genes such as Bax and p53 while inhibiting anti-apoptotic factors like Bcl2 .
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
A high-throughput screening identified that the compound effectively targets PBP4, leading to reduced invasiveness of S. aureus in osteomyelitis models. This suggests its potential use as an antimicrobial agent that can combat antibiotic resistance .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines (A549, HCT116) revealed that the compound significantly reduces cell viability with lower IC50 values compared to standard chemotherapeutics. The compound's ability to modulate apoptotic pathways was confirmed through qPCR analysis, indicating its role in enhancing apoptotic gene expression .
Structure-Activity Relationship (SAR)
The structure of this compound allows for significant interactions with biological targets. Modifications to the phenyl and piperidine groups can enhance potency and selectivity against specific enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
